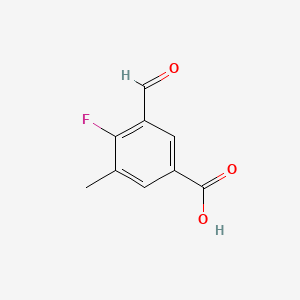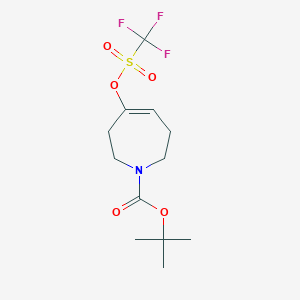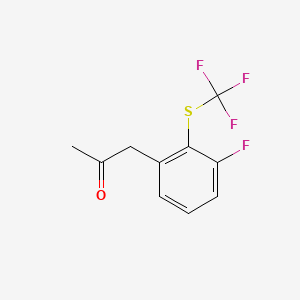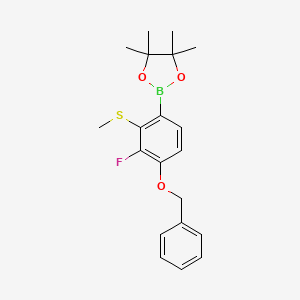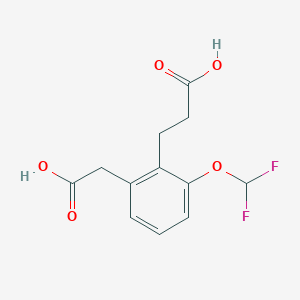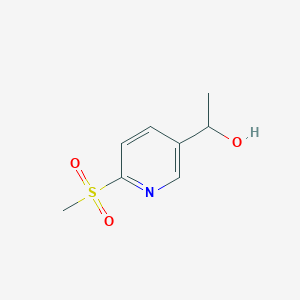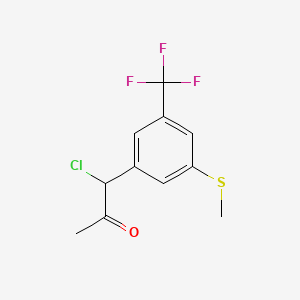
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethyl group attached to a phenylcarbamate moiety, which is further substituted with a methyl-oxopyrrolidinyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate linkage under mild conditions using reagents such as carbonyldiimidazole or phosgene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate involves its interaction with molecular targets through covalent or non-covalent bonding. The fluorenylmethyl group can act as a hydrophobic anchor, facilitating the binding of the compound to specific proteins or enzymes. The carbamate linkage may undergo hydrolysis under physiological conditions, releasing the active moiety that exerts its biological effects .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-aminophenylcarbamate: Similar structure but with an amino group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminobenzylcarbamate: Features an aminobenzyl group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Contains an aminopiperidine moiety.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxopyrrolidinyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[4-[(4-methyl-5-oxopyrrolidin-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H26N2O3/c1-17-14-20(28-26(17)30)15-18-10-12-19(13-11-18)29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
PYZPMUKWHWPOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)


